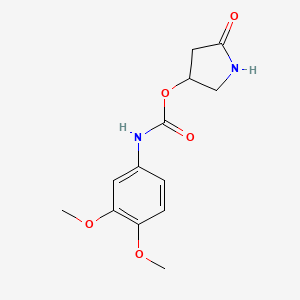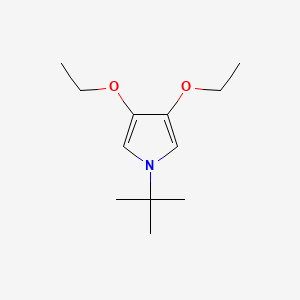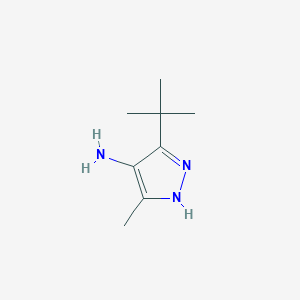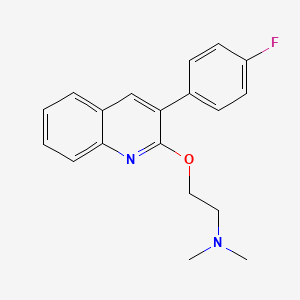
Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate is an organic compound with a unique structure that includes a dihydrofuran ring substituted with ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium tert-butoxide
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the dihydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Wirkmechanismus
The mechanism by which Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate exerts its effects involves its ability to participate in various chemical reactions. The ester groups can undergo hydrolysis, and the dihydrofuran ring can be opened or modified under different conditions. These reactions are facilitated by the compound’s electronic structure and the presence of reactive sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate.
Ethyl acetoacetate: Another ester compound with similar reactivity.
Dimethyl 2-oxoglutarate: A structurally related compound with different applications.
Uniqueness
This compound is unique due to its dihydrofuran ring structure, which imparts specific reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
93115-29-8 |
|---|---|
Molekularformel |
C10H14O6 |
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
diethyl 5-oxooxolane-3,3-dicarboxylate |
InChI |
InChI=1S/C10H14O6/c1-3-14-8(12)10(9(13)15-4-2)5-7(11)16-6-10/h3-6H2,1-2H3 |
InChI-Schlüssel |
NRJHANZRQXMVNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC(=O)OC1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)

![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)

![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)




![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)




